3-[(4-Benzoylpiperazin-1-yl)sulfonyl]benzoic acid
CAS No.: 447411-92-9
Cat. No.: VC7161159
Molecular Formula: C18H18N2O5S
Molecular Weight: 374.41
* For research use only. Not for human or veterinary use.
![3-[(4-Benzoylpiperazin-1-yl)sulfonyl]benzoic acid - 447411-92-9](/images/structure/VC7161159.png)
Specification
CAS No. | 447411-92-9 |
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Molecular Formula | C18H18N2O5S |
Molecular Weight | 374.41 |
IUPAC Name | 3-(4-benzoylpiperazin-1-yl)sulfonylbenzoic acid |
Standard InChI | InChI=1S/C18H18N2O5S/c21-17(14-5-2-1-3-6-14)19-9-11-20(12-10-19)26(24,25)16-8-4-7-15(13-16)18(22)23/h1-8,13H,9-12H2,(H,22,23) |
Standard InChI Key | MAKXWEYYRGLODM-UHFFFAOYSA-N |
SMILES | C1CN(CCN1C(=O)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC(=C3)C(=O)O |
Introduction
Chemical Identity and Structural Characterization
Molecular Identity
3-[(4-Benzoylpiperazin-1-yl)sulfonyl]benzoic acid is systematically named 3-(4-benzoylpiperazin-1-yl)sulfonylbenzoic acid under IUPAC nomenclature . Its identity is further corroborated by unique identifiers:
Structural Features
The molecule comprises three distinct regions (Fig. 1):
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Benzoylpiperazine core: A piperazine ring substituted with a benzoyl group at the 4-position.
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Sulfonyl bridge: Connects the piperazine nitrogen to the benzoic acid moiety.
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Benzoic acid group: Provides a carboxylic acid functional group, enabling hydrogen bonding and salt formation.
Stereochemistry: The absence of chiral centers in the structure suggests a planar configuration, though conformational flexibility exists in the piperazine ring .
Synthesis and Manufacturing
Synthetic Routes
While no explicit synthesis protocols for this compound are publicly documented, analogous sulfonyl-linked piperazine derivatives are typically synthesized through:
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Sulfonylation: Reaction of a piperazine derivative with a sulfonyl chloride under basic conditions .
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Benzoylation: Introduction of the benzoyl group via acylation of piperazine using benzoyl chloride.
A patent (CN103382191B) detailing the preparation of structurally related 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride highlights the use of nanofiltration membranes for purification , suggesting potential applicability to this compound’s synthesis.
Purification Challenges
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Byproduct Formation: Sulfonylation reactions often generate sulfonic acid byproducts requiring chromatographic separation .
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Acidic Handling: The carboxylic acid group necessitates pH-controlled environments to prevent premature salt formation.
Physicochemical Properties
Predicted Properties
Property | Prediction |
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Solubility | Low water solubility due to aromatic and sulfonyl groups; soluble in DMSO. |
logP | Estimated ~2.1 (moderate lipophilicity). |
pKa | Carboxylic acid group: ~4.2; piperazine nitrogen: ~7.1 (calculated). |
Stability Profile
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Thermal Stability: Likely stable up to 150°C based on analogous compounds.
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Photostability: Susceptible to UV degradation due to the benzoyl group.
Research Gaps and Future Directions
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Synthetic Optimization: Development of one-pot methodologies to improve yield.
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Biological Screening: Evaluation against cancer cell lines and inflammatory targets.
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Crystallography: X-ray diffraction studies to resolve 3D conformation.
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